N-allyl-2-bromo-2-propen-1-amine hydrochloride
CAS No.: 1432026-86-2
Cat. No.: VC7305363
Molecular Formula: C6H11BrClN
Molecular Weight: 212.52
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1432026-86-2 |
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Molecular Formula | C6H11BrClN |
Molecular Weight | 212.52 |
IUPAC Name | 2-bromo-N-prop-2-enylprop-2-en-1-amine;hydrochloride |
Standard InChI | InChI=1S/C6H10BrN.ClH/c1-3-4-8-5-6(2)7;/h3,8H,1-2,4-5H2;1H |
Standard InChI Key | QUXKLGMJUXKZHU-UHFFFAOYSA-N |
SMILES | C=CCNCC(=C)Br.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a primary amine group () bonded to a bromo-substituted propenyl chain () and an allyl substituent (). Protonation of the amine by hydrochloric acid yields the hydrochloride salt, enhancing its stability and solubility in polar solvents . The SMILES notation encapsulates this structure, highlighting the conjugated double bonds and ionic interaction between the amine and chloride .
Synthesis and Reaction Pathways
Synthetic Routes
While no direct synthesis protocol for N-allyl-2-bromo-2-propen-1-amine hydrochloride is documented in the literature, its preparation likely involves two stages:
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Formation of the Free Amine:
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Allylation of 2-bromo-2-propen-1-amine (CAS: 6943-51-7) with allyl chloride in the presence of a base (e.g., NaOH) . This method mirrors the synthesis of N-allylaniline, where allyl chloride reacts with aniline under alkaline conditions .
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Alternative approaches may employ transition metal-catalyzed coupling reactions to introduce the allyl group .
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Salt Formation:
Reaction Mechanisms
The bromine atom at the β-position of the propenyl group renders the compound electrophilic, enabling nucleophilic substitution (S2) or elimination reactions. For example:
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Alkylation: Reaction with nucleophiles (e.g., thiols or amines) displaces bromide, forming new carbon-heteroatom bonds.
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Cycloaddition: The conjugated diene system may participate in Diels-Alder reactions with dienophiles, forming six-membered rings .
Applications in Organic Chemistry
Pharmaceutical Intermediates
Bromoamines are pivotal in constructing nitrogen-containing heterocycles, such as pyrrolidines and piperazines, which are common in drug candidates . The allyl group offers a handle for further functionalization via olefin metathesis or hydrofunctionalization .
Agrochemical Development
Halogenated amines serve as precursors to herbicides and insecticides. The bromine atom’s electronegativity enhances binding to biological targets, while the allyl group facilitates derivatization .
Material Science
Ionic liquids derived from halogenated amines exhibit tunable solvent properties and thermal stability, making them candidates for green chemistry applications .
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